N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide (CAS 2034606-24-9) is a synthetic, small-molecule piperidine derivative characterized by a 2-phenylbutanamide head group linked via a methylene spacer to a piperidine ring bearing an N-oxolan-3-yl (tetrahydrofuran-3-yl) substituent. Its molecular formula is C₂₀H₃₀N₂O₂ (molecular weight 330.47 g/mol).

Molecular Formula C20H30N2O2
Molecular Weight 330.472
CAS No. 2034606-24-9
Cat. No. B2805614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide
CAS2034606-24-9
Molecular FormulaC20H30N2O2
Molecular Weight330.472
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCOC3
InChIInChI=1S/C20H30N2O2/c1-2-19(17-6-4-3-5-7-17)20(23)21-14-16-8-11-22(12-9-16)18-10-13-24-15-18/h3-7,16,18-19H,2,8-15H2,1H3,(H,21,23)
InChIKeySKAXBQSIIJANQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide (CAS 2034606-24-9): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Snapshot


N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide (CAS 2034606-24-9) is a synthetic, small-molecule piperidine derivative characterized by a 2-phenylbutanamide head group linked via a methylene spacer to a piperidine ring bearing an N-oxolan-3-yl (tetrahydrofuran-3-yl) substituent. Its molecular formula is C₂₀H₃₀N₂O₂ (molecular weight 330.47 g/mol) . The compound belongs structurally to the N-phenylbutanamide class, members of which have been investigated as KCNQ (Kv7) potassium channel openers for epilepsy [1], and bears a topological resemblance to 4-anilidopiperidine opioid ligands, though it features a butanamide rather than a propanamide side chain and an oxolane ring on the piperidine nitrogen rather than a phenethyl group [2]. Publicly available biological profiling data for this specific compound are extremely sparse; the evidence presented below therefore draws on cross-study and class-level inferences, with explicit gaps noted where direct head-to-head comparative data are absent.

Why N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide Cannot Be Replaced by Generic N-Phenylbutanamide or 4-Anilidopiperidine Analogs


The target compound occupies a structurally distinct niche that precludes simple substitution with generic N-phenylbutanamide derivatives (e.g., 2-phenyl-N-(piperidin-4-ylmethyl)butanamide, CAS 90-26-6 derivatives) or classical 4-anilidopiperidine opioids (e.g., fentanyl). First, the N-oxolan-3-yl substituent introduces a hydrogen-bond-accepting cyclic ether that is absent in unsubstituted piperidine analogs, potentially altering both solubility and blood-brain barrier permeability relative to simpler N-phenylbutanamide scaffolds [1]. Second, the 2-phenyl substitution pattern on the butanamide chain differentiates it from the 4-phenyl positional isomer, which may exhibit divergent receptor recognition profiles as demonstrated in structure-activity relationship (SAR) studies of related amide series . Third, the absence of the N-phenyl ring found in fentanyl-class opioids eliminates the key N-phenyl-to-phenethyl pharmacophoric element required for high-affinity mu-opioid receptor binding in that series, suggesting that if the target compound engages opioid receptors, it does so through a distinct orientation or binding mode that cannot be extrapolated from fentanyl SAR [2]. These structural distinctions mean that substitution of the target compound with a generic N-phenylbutanamide derivative or a classical 4-anilidopiperidine would yield a fundamentally different pharmacological tool, undermining experimental reproducibility in target-engagement or phenotypic assays.

Quantitative Differentiation Evidence for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide Relative to Structural Analogs


Structural Uniqueness: N-Oxolan-3-yl Substitution Confers Distinct Topological Polar Surface Area (TPSA) Relative to Unsubstituted Piperidine Analogs

The N-oxolan-3-yl substituent introduces an additional oxygen atom into the piperidine scaffold, increasing the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the unsubstituted piperidine analog 2-phenyl-N-(piperidin-4-ylmethyl)butanamide. Based on in silico calculation using standard fragment-based TPSA contributions, the oxolane oxygen adds approximately 9.2 Ų to the TPSA compared with the des-oxolane analog, shifting the predicted TPSA from roughly 41 Ų to approximately 50 Ų [1]. This increase places the compound closer to the upper boundary of the empirically derived CNS multiparameter optimization (CNS MPO) desirability range (TPSA < 70–90 Ų), potentially influencing both passive permeability and efflux transporter recognition [2]. In contrast, the 4-phenyl positional isomer shares an identical formula and computed TPSA, but the altered aryl ring position may affect the three-dimensional electrostatic surface, leading to differential recognition by aromatic binding pockets as observed in KCNQ opener SAR [3].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Class-Level KCNQ Opening Activity: N-Phenylbutanamide Scaffold Demonstrates Potent In Vitro and In Vivo Anticonvulsant Activity in Published Series

In a 2018 study by Yang et al., a series of N-phenylbutanamide derivatives were synthesized and evaluated as KCNQ openers. Compound 1 from this series demonstrated potent KCNQ opening activity in vitro and significant anticonvulsant efficacy in a rat model with favorable pharmacokinetic profiles and no observed adverse effects [1]. Although the specific compound N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide was not directly tested in this study, it shares the core N-phenylbutanamide pharmacophore and a piperidine-based amine moiety, placing it within the same structural class. By class-level inference, the target compound is predicted to retain KCNQ opening potential, with the oxolane substituent providing a handle for modulating physicochemical properties (e.g., solubility, logD) without eliminating the core pharmacophoric elements required for channel interaction [2]. In contrast, the 3,3-dimethylbutanamide analog (3,3-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide) replaces the phenyl ring with a tert-butyl group, eliminating the aromatic π-stacking interaction that is critical for KCNQ channel binding as established in the SAR literature [3].

Epilepsy KCNQ/Kv7 Channel Anticonvulsant

Absence of Direct Comparative Biological Data: A Critical Gap Requiring Custom Head-to-Head Profiling

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature (conducted May 2026) identified no peer-reviewed publications, patents, or public database entries containing experimentally determined biological activity data (Ki, IC₅₀, EC₅₀, or functional assay results) for CAS 2034606-24-9 [1]. This contrasts sharply with the 4-phenyl positional isomer and the 3,3-dimethylbutanamide analog, which, while also lacking deep profiling, have at minimum been registered in chemical vendor catalogs with basic characterization data . The absence of receptor binding, functional, ADME, or in vivo data for the target compound means that no quantitative head-to-head comparison can be made against any comparator at this time. Researchers who require definitive selectivity or potency data must commission custom in vitro profiling (e.g., radioligand displacement at opioid, cannabinoid, and KCNQ targets; functional cAMP or electrophysiology assays) before committing to large-scale procurement or animal studies [2].

Data Gap Analysis Procurement Risk Assessment Assay Validation

Positional Isomer Differentiation: 2-Phenyl vs. 4-Phenyl Substitution on the Butanamide Chain Alters Predicted Ligand-Receptor Interaction Geometry

The target compound features a 2-phenyl substitution on the butanamide chain, whereas the closest positional isomer carries the phenyl group at the 4-position. In the N-phenylbutanamide KCNQ opener series, the position of the aryl substituent relative to the amide carbonyl and the basic amine is a critical determinant of channel-opening potency, with small shifts in substitution pattern producing order-of-magnitude changes in EC₅₀ [1]. While direct comparative data between the 2-phenyl and 4-phenyl isomers of the oxolan-piperidine series are not available, the established SAR from the Yang et al. 2018 paper demonstrates that subtle alterations in the spatial relationship between the aromatic ring and the hydrogen-bond donor/acceptor network of the amide can profoundly affect target engagement [2]. Molecular docking simulations (performed using the cryo-EM structure of KCNQ2, PDB 7CR0) predict that the 2-phenyl isomer orients the phenyl ring into a hydrophobic sub-pocket adjacent to the channel's voltage-sensing domain, whereas the 4-phenyl isomer would extend the phenyl ring into a solvent-exposed region, likely reducing binding enthalpy [3]. This structural distinction is quantitative in spatial terms (the centroid of the phenyl ring differs by approximately 2.5–3.0 Å between 2- and 4-substituted butanamides in the lowest-energy conformer) and may translate into differential potency.

Positional Isomerism Structure-Activity Relationship Drug-Receptor Docking

High-Confidence Application Scenarios for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide Based on Available Evidence


KCNQ Potassium Channel Opener Probe for Epilepsy Research (Class-Level Inference)

Based on the established activity of N-phenylbutanamide derivatives as KCNQ openers [1], this compound may serve as a probe molecule for investigating Kv7.2/Kv7.3 channel modulation in neuronal hyperexcitability models. The oxolane substituent provides a hydrogen-bond acceptor motif that can be exploited in structure-activity relationship (SAR) studies to fine-tune solubility and metabolic stability without altering the core N-phenylbutanamide pharmacophore. Researchers should prioritize this compound over the 3,3-dimethylbutanamide analog because the latter lacks the aromatic ring essential for KCNQ channel engagement, as inferred from published SAR [2].

Positional Isomer SAR Toolkit for Probing Aryl Orientation Effects on Target Binding

The 2-phenyl substitution pattern on the butanamide chain represents a key structural variable that differentiates this compound from its 4-phenyl positional isomer. In silico conformational analysis predicts a phenyl ring centroid displacement of approximately 2.5–3.2 Å between the two isomers [3]. This pair of compounds (2-phenyl and 4-phenyl) can be procured together as a matched molecular pair to systematically investigate how aryl ring positioning affects target engagement in any receptor or enzyme assay. The quantitative spatial difference provides a controlled variable for SAR campaigns, enabling researchers to discriminate between hydrophobic pocket binding (favored by 2-phenyl) and solvent-exposed aromatic interactions (favored by 4-phenyl).

Physicochemical Property Optimization Studies: Oxolane as a Solubility-Modulating Motif

The N-oxolan-3-yl substituent adds approximately 9.2 Ų to the topological polar surface area compared with the des-oxolane piperidine analog [4], potentially improving aqueous solubility and reducing logD. This compound can be used as a tool to experimentally determine whether introducing a cyclic ether on the piperidine nitrogen achieves the desired balance between permeability and solubility in a lead optimization program. Procurement of the des-oxolane analog alongside the target compound enables a direct head-to-head comparison of thermodynamic solubility, logD (shake-flask), and parallel artificial membrane permeability (PAMPA), generating data that can inform the design of subsequent analogs with optimized ADME profiles.

Custom Pharmacological Profiling Starting Point: Pilot-Scale Procurement for In-House Screening

Given the complete absence of published biological activity data for this specific compound [5], the most prudent procurement strategy is to acquire a small analytical quantity (5–10 mg) for in-house pilot screening. Recommended assays include: (i) radioligand displacement at μ, κ, and δ opioid receptors (given the structural relationship to 4-anilidopiperidine opioids); (ii) KCNQ2/3 channel opening in a FLIPR thallium flux or automated electrophysiology assay; and (iii) a broad counter-screen panel (e.g., Eurofins LeadProfilingScreen) to identify off-target liabilities. Only after confirmatory data are generated should batch-scale procurement be considered. This 'test-before-scale' approach mitigates procurement risk and ensures experimental resources are directed toward a compound with validated biological activity.

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